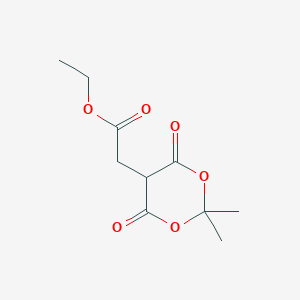![molecular formula C18H38O5Si B12559987 Triethyl[(1,4,7,10,13-pentaoxacyclohexadecan-15-yl)methyl]silane CAS No. 185608-71-3](/img/structure/B12559987.png)
Triethyl[(1,4,7,10,13-pentaoxacyclohexadecan-15-yl)methyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethyl[(1,4,7,10,13-pentaoxacyclohexadecan-15-yl)methyl]silane: is a chemical compound known for its unique structure and properties. It consists of a silane group attached to a complex cyclic ether, making it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl[(1,4,7,10,13-pentaoxacyclohexadecan-15-yl)methyl]silane typically involves the reaction of triethylsilane with a precursor containing the 1,4,7,10,13-pentaoxacyclohexadecan-15-ylmethyl group. The reaction conditions often include the use of a catalyst and an inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and advanced purification techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions
Triethyl[(1,4,7,10,13-pentaoxacyclohexadecan-15-yl)methyl]silane undergoes various types of chemical reactions, including:
Oxidation: The silane group can be oxidized to form silanols or siloxanes.
Reduction: The compound can participate in reduction reactions, often facilitated by reducing agents like lithium aluminum hydride.
Substitution: The silane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Triethyl[(1,4,7,10,13-pentaoxacyclohexadecan-15-yl)methyl]silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which Triethyl[(1,4,7,10,13-pentaoxacyclohexadecan-15-yl)methyl]silane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including:
Oxidation-Reduction Reactions: The silane group can participate in redox reactions, influencing cellular processes that depend on oxidative balance.
Complex Formation: The cyclic ether moiety can form stable complexes with metal ions and other biomolecules, affecting their function and stability.
類似化合物との比較
Similar Compounds
Triethylsilane: A simpler analog that lacks the cyclic ether moiety.
Tetraethylsilane: Another silane compound with different substituents.
Cyclohexadecan-15-ylmethylsilane: A compound with a similar cyclic structure but different functional groups.
Uniqueness
Triethyl[(1,4,7,10,13-pentaoxacyclohexadecan-15-yl)methyl]silane is unique due to its combination of a silane group with a complex cyclic ether. This structure imparts unique chemical properties, making it versatile in various applications, from organic synthesis to advanced material production.
特性
CAS番号 |
185608-71-3 |
|---|---|
分子式 |
C18H38O5Si |
分子量 |
362.6 g/mol |
IUPAC名 |
triethyl(1,4,7,10,13-pentaoxacyclohexadec-15-ylmethyl)silane |
InChI |
InChI=1S/C18H38O5Si/c1-4-24(5-2,6-3)17-18-15-22-13-11-20-9-7-19-8-10-21-12-14-23-16-18/h18H,4-17H2,1-3H3 |
InChIキー |
ZIPZXZVLEFJPJJ-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)CC1COCCOCCOCCOCCOC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4'-[(Dec-9-en-1-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B12559909.png)
![2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane](/img/structure/B12559910.png)
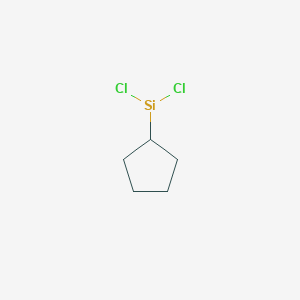
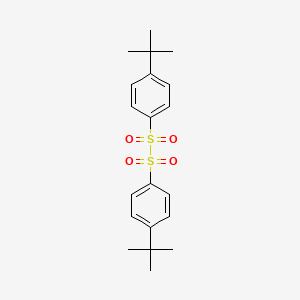
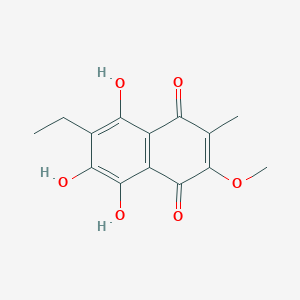
![1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone](/img/structure/B12559931.png)
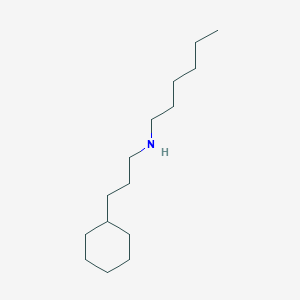
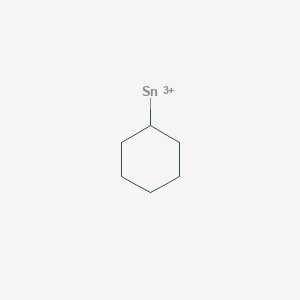
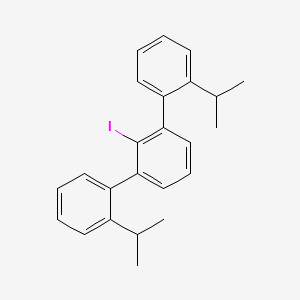
![Propanoic acid, 3-[(4-methyl-2-quinolinyl)amino]-3-oxo-, ethyl ester](/img/structure/B12559949.png)
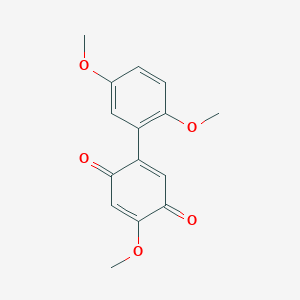
![Acetic acid, [(4-nitrophenyl)sulfonyl]-, phenylmethyl ester](/img/structure/B12559969.png)

